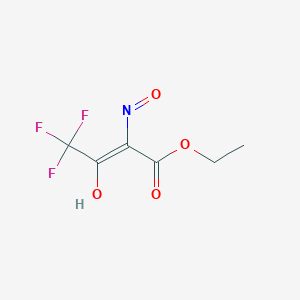

Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate

描述

属性

IUPAC Name |

ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO4/c1-2-14-5(12)3(10-13)4(11)6(7,8)9/h11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLCTQSTKWOPJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C(F)(F)F)O)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

physicochemical properties of Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate

An In-Depth Technical Guide to Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate: Properties, Synthesis, and Applications

Executive Summary: Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate is a specialized organic compound whose structure is distinguished by a trifluoromethyl group, a keto-ester system, and an oxime functionality. This unique combination of reactive sites makes it a highly valuable and versatile building block in modern chemical synthesis. The presence of the trifluoromethyl group is particularly significant, as its incorporation into organic molecules is a well-established strategy for enhancing critical properties in drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed protocol for its synthesis, an analysis of its spectroscopic characteristics, and an exploration of its potential applications for researchers in drug development, materials science, and analytical chemistry.

Molecular Profile and Physicochemical Properties

Nomenclature and Identifiers

A clear understanding of a compound's identity is fundamental for any research endeavor. The key identifiers for Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate are consolidated below.

| Identifier | Value |

| IUPAC Name | ethyl (2E)-4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate |

| CAS Number | 94609-23-1[3][4] |

| Molecular Formula | C₆H₆F₃NO₄[3][4] |

| Synonyms | 4,4,4-Trifluoro-2-hydroxyliminio-3-oxobutyric acid ethyl ester[3][4] |

Structural Features and Tautomerism

The molecule's functionality is centered around a four-carbon chain substituted with an ethyl ester, a ketone, an oxime, and a terminal trifluoromethyl group. The core of its reactivity lies in the interplay between the oxime (=N-OH) and the adjacent ketone (C=O) groups. This compound can exist in tautomeric forms, primarily as the oxime-ketone structure and the nitroso-enol structure. The oxime form is generally the more stable and prevalent tautomer.

Tabulated Physicochemical Data

Computational models provide valuable estimations of a molecule's properties, which are crucial for planning experiments related to solubility, chromatography, and biological assays.

| Property | Value | Source |

| Molecular Weight | 213.11 g/mol | PubChem[3] |

| Exact Mass | 213.02489216 Da | PubChem[3] |

| LogP (Octanol/Water) | 0.51 - 1.4 | ChemScene, PubChem[3][4] |

| Topological Polar Surface Area (TPSA) | 75.96 Ų | ChemScene[4] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 5 | ChemScene[4] |

| Rotatable Bonds | 3 | ChemScene[4] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized compound. While specific experimental spectra are not publicly available, a detailed prediction based on the known effects of its functional groups provides a reliable reference for laboratory validation.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to its primary functional groups. These serve as a quick diagnostic tool for successful synthesis.

| Wavenumber (cm⁻¹) | Bond | Functional Group | Expected Appearance |

| 3550 - 3200 | O-H stretch | Oxime | Broad trough |

| 3000 - 2850 | C-H stretch | Ethyl group | Medium, sharp peaks |

| ~1740 | C=O stretch | Ester Carbonyl | Strong, sharp peak |

| ~1715 | C=O stretch | Ketone Carbonyl | Strong, sharp peak |

| ~1650 | C=N stretch | Oxime | Medium intensity peak |

| 1300 - 1100 | C-F stretch | Trifluoromethyl | Multiple strong, sharp peaks |

| 1300 - 1000 | C-O stretch | Ester | Strong peak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive structural information. The predicted shifts are based on standard values for similar chemical environments.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling | Assignment |

| ¹H | ~1.3 | Triplet (t) | J ≈ 7 Hz | -O-CH₂-CH₃ |

| ~4.3 | Quartet (q) | J ≈ 7 Hz | -O-CH₂ -CH₃ | |

| >10 | Singlet (s, broad) | - | =N-OH | |

| ¹³C | ~14 | - | - | -O-CH₂-CH₃ |

| ~62 | - | - | -O-CH₂ -CH₃ | |

| ~117 | Quartet (q) | ¹JCF ≈ 290 Hz | -C F₃ | |

| ~150 | - | - | C =NOH | |

| ~160 | - | - | Ester C =O | |

| ~180 | Quartet (q) | ²JCF ≈ 35 Hz | Ketone C =O | |

| ¹⁹F | ~ -73 | Singlet (s) | - | -CF₃ |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can reveal structural information through fragmentation patterns. For high-resolution mass spectrometry (HRMS), the molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the exact mass of 213.02489216 Da.[3]

Synthesis and Purification

Synthetic Strategy: The Logic of Nitrosation

The most direct and efficient method for preparing Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate is through the nitrosation of the active methylene group in its precursor, Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA). This reaction is analogous to the well-established synthesis of non-fluorinated α-oximino-β-keto esters.[5] The reaction proceeds by generating nitrous acid (in situ) from sodium nitrite in an acidic medium, which then electrophilically attacks the enol form of the ETFAA.

Workflow Diagram: Synthesis and Purification

Detailed Experimental Protocol: Synthesis

This protocol is based on established chemical principles and should be performed by trained personnel with appropriate safety precautions in a fume hood.

Reagents and Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA) (1.0 eq)

-

Sodium nitrite (NaNO₂) (1.3 eq)

-

Glacial acetic acid

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in glacial acetic acid (approx. 1.2 mL per gram of ETFAA).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Nitrosation: In a separate beaker, dissolve sodium nitrite (1.3 eq) in a minimal amount of deionized water (approx. 1 mL per gram of NaNO₂). Add this solution dropwise to the stirred, cooled solution of ETFAA over 30 minutes, ensuring the temperature remains below 5°C.

-

Causality Insight: The dropwise addition at low temperature is critical to control the exothermic reaction and prevent the decomposition of the unstable nitrous acid.

-

-

Reaction: Allow the mixture to stir at 0°C and then gradually warm to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral (~7-8).

-

Self-Validation: The cessation of gas evolution provides a clear endpoint for the neutralization of the excess acetic acid.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.

Chemical Reactivity and Synthetic Utility

The molecule is a potent synthetic intermediate due to its distinct reactive centers.

Key Reactivity Pathways

Sources

- 1. nbinno.com [nbinno.com]

- 2. cas 94609-23-1|| where to buy Ethyl (2E)-4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate [english.chemenu.com]

- 3. Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate | C6H6F3NO4 | CID 135528440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE synthesis - chemicalbook [chemicalbook.com]

Structural Elucidation and Synthetic Utility of Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate: A Comprehensive Guide

Executive Summary

Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate (CAS 94609-23-1)[1] is a highly functionalized, fluorinated aliphatic building block. Characterized by its adjacent trifluoromethyl, ketone, oxime, and ester moieties, it serves as a critical linchpin in the synthesis of complex nitrogenous heterocycles. Most notably, it is the primary precursor for 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters, which are essential intermediates for modern agrochemicals, including the succinate dehydrogenase inhibitor (SDHI) fungicide Pyraziflumid[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic characterization. This guide delineates the mechanistic causality behind its synthesis, provides a robust framework for its structural elucidation, and outlines self-validating experimental protocols designed for high-yield downstream annulation.

Synthetic Methodology & Mechanistic Causality

The traditional synthesis of trifluoromethylated heterocycles often relied on hazardous reagents like sodium azide or expensive, difficult-to-remove noble metal catalysts[2]. To circumvent these industrial bottlenecks, the direct nitrosation of ethyl 4,4,4-trifluoro-3-oxobutanoate was developed as a highly efficient, metal-free alternative, as detailed in [2].

Mechanistic Pathway: By utilizing sodium nitrite in an acidic medium (typically aqueous acetic acid), the system generates the nitroso cation ( NO+ ) in situ. This highly reactive electrophile attacks the nucleophilic α -carbon of the enol tautomer of the starting dicarbonyl. The initial C-nitroso intermediate is transient; it rapidly tautomerizes to the thermodynamically more stable oxime (hydroxyimino) form. This tautomerization is driven by the extended conjugation established between the ester carbonyl, the newly formed C=N double bond, and the highly electron-withdrawing trifluoroacetyl group.

Fig 1: Electrophilic nitrosation and subsequent tautomerization to the oxime.

Structural Elucidation Framework

Accurate structural characterization of this molecule requires a multi-nuclear NMR approach, complemented by vibrational spectroscopy, to account for E/Z geometric isomerism around the oxime bond and keto-enol tautomeric shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

19 F NMR: The trifluoromethyl group acts as a powerful diagnostic probe. Because it is isolated from proton coupling, it typically resonates as a sharp, easily identifiable singlet near -73.0 ppm. This makes 19 F NMR the ideal technique for rapid, in-process reaction monitoring.

-

13 C NMR: The carbon framework exhibits distinct scalar splitting due to the adjacent fluorine atoms. The CF3 carbon appears as a large quartet ( 1JCF≈288 Hz) around 116 ppm. The highly polarized ketone carbonyl (C3) is also split into a quartet ( 2JCF≈36 Hz) near 178 ppm. The oxime carbon (C2) and ester carbonyl (C1) appear as singlets around 146 ppm and 161 ppm, respectively.

-

1 H NMR: The ethyl ester presents a classic first-order splitting pattern: a triplet at ~1.3 ppm ( CH3 ) and a quartet at ~4.3 ppm ( CH2 ). The oxime proton (-OH) is highly deshielded, appearing as a broad, exchangeable singlet between 11.0 and 13.0 ppm, which is highly dependent on solvent hydrogen-bonding and sample concentration.

Vibrational (FT-IR) & Mass Spectrometry (ESI-MS)

FT-IR spectroscopy confirms the presence of orthogonal functional groups. A broad O-H stretch (~3200 cm −1 ) confirms the oxime formation, while two distinct carbonyl stretches differentiate the ester (~1740 cm −1 ) from the highly polarized ketone (~1720 cm −1 ). Strong C-F stretching bands dominate the fingerprint region (1100–1200 cm −1 ). ESI-MS in negative mode typically yields the [M−H]− ion at m/z 212, confirming the exact molecular weight of 213.11 g/mol [1] ().

Quantitative Data Summary

| Analytical Technique | Nucleus / Mode | Key Signal / Frequency | Assignment | Splitting / Notes |

| NMR | 19 F | -73.0 ppm | −CF3 | Singlet (Diagnostic for oxime formation) |

| NMR | 13 C | 178.0 ppm | C=O (Ketone) | Quartet ( 2JCF≈36 Hz) |

| NMR | 13 C | 116.0 ppm | −CF3 | Quartet ( 1JCF≈288 Hz) |

| NMR | 1 H | 12.5 ppm | −OH (Oxime) | Broad Singlet (Solvent exchangeable) |

| FT-IR | Vibrational | 3200 cm −1 | O−H Stretch | Broad, strong |

| FT-IR | Vibrational | 1740 / 1720 cm −1 | C=O Stretches | Ester / Ketone differentiation |

| ESI-MS | Negative Ion | m/z 212 | [M−H]− | Molecular ion peak |

Downstream Application: Pyrazine Ring Annulation

The strategic value of the oxime intermediate lies in its ability to undergo a one-pot condensation and cyclization with ethylenediamine[2]. When treated with ethylenediamine in the presence of pyridine and a carboxylic acid, the oxime condenses to form a dihydropyrazine intermediate. Subsequent oxidation (e.g., using bromine or a tert-butyl hydroperoxide/tetrabutylammonium iodide system) aromatizes the ring, yielding the highly valuable 3-(trifluoromethyl)pyrazine-2-carboxylate[2].

Fig 2: One-pot condensation, cyclization, and aromatization to yield the pyrazine.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Oxime Intermediate

Reference standard adapted from[2].

-

Preparation: Dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (50.0 mmol) in water and glacial acetic acid.

-

Causality: Acetic acid serves a dual purpose as a co-solvent and a proton source to generate the active electrophile ( NO+ ) from sodium nitrite.

-

-

Addition: Cool the solution to 15°C. Add an aqueous solution of sodium nitrite (65.5 mmol) dropwise over 10 minutes.

-

Causality: Cooling prevents the thermal decomposition of the unstable NO+ intermediate and mitigates the risk of over-oxidation.

-

-

Reaction & Validation: Stir at room temperature for 1.5 hours.

-

Self-Validation Check: The reaction mixture will transition from colorless to a distinct pale yellow hue as the oxime forms. For rigorous validation, monitor via 19 F NMR; the reaction is deemed complete when the starting material's singlet is fully replaced by the oxime's singlet at approximately -73.0 ppm.

-

-

Workup: Dilute with ethyl acetate and quench carefully with aqueous sodium hydroxide, maintaining the internal temperature below 30°C. Extract, dry over Na2SO4 , and concentrate under reduced pressure.

Protocol B: Annulation to 3-(Trifluoromethyl)pyrazine-2-carboxylate

-

Condensation: To the isolated oxime (0.75 mmol) at 0°C, sequentially add acetic acid (3.0 mmol), pyridine (15 mmol), ethylenediamine (0.98 mmol), and triethyl phosphite (1.13 mmol).

-

Causality: Pyridine acts as a base to facilitate the condensation, while triethyl phosphite acts as a mild reducing agent/scavenger to prevent premature oxidation of the diamine.

-

-

Cyclization & Validation: Stir at 0°C for 1 hour, then at room temperature for 16 hours.

-

Self-Validation Check: In-process TLC (UV active at 254 nm) will show the complete consumption of the oxime and the appearance of a highly fluorescent dihydropyrazine intermediate.

-

-

Aromatization: Add tetrabutylammonium iodide (0.15 mmol) and tert-butyl hydroperoxide (70 wt-% in water, 3.0 mmol). Stir for 7 hours.

-

Causality: The iodide catalyst facilitates the controlled transfer of oxygen from TBHP, driving the oxidative aromatization without cleaving the sensitive trifluoromethyl group.

-

-

Final Validation: Analyze an aliquot of the crude mixture via 19 F NMR.

-

Self-Validation Check: The formation of the fully conjugated pyrazine ring drastically deshields the CF3 group, shifting the fluorine signal significantly downfield to approximately -64.3 ppm[2].

-

Conclusion

Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate is a highly versatile intermediate whose structural nuances—specifically its tautomeric stability and unique NMR splitting patterns—dictate its reactivity. By understanding the mechanistic causality of its nitrosation and subsequent pyrazine annulation, researchers can leverage this building block to synthesize next-generation fluorinated agrochemicals and pharmaceuticals with high atom economy and reliable scalability.

References

-

Title: Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate (CID 135528440) Source: PubChem URL: [Link]

- Title: Method for the preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters (WO2018041853A1)

- Title: Preparation of 4,4,4-trifluoro-3-oxo-butanoates (US5374615A)

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate

Executive Summary

In the highly specialized field of medicinal chemistry and agrochemical development, the strategic introduction of fluorine atoms into organic frameworks is a proven methodology to enhance metabolic stability, lipophilicity, and membrane permeability[1]. Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate (CAS: 94609-23-1) serves as a critical fluorinated building block in these domains. With a precisely calculated molecular weight of 213.11 g/mol , this highly reactive intermediate is predominantly utilized in the synthesis of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters—the core pharmacophore for advanced fungicides such as Pyraziflumid[2].

This whitepaper provides an in-depth technical analysis of its molecular properties, mechanistic synthesis, and downstream applications, complete with self-validating experimental protocols.

Section 1: Structural and Molecular Weight Analysis

The compound's reactivity is governed by its dense array of functional groups: a strongly electron-withdrawing trifluoromethyl group (-CF₃), a nucleophilic/electrophilic hydroxyimino group (=N-OH), and an ethyl ester moiety.

To ensure precise stoichiometric calculations during scale-up, the exact molecular weight is derived atom-by-atom based on the formula C₆H₆F₃NO₄ [3].

Table 1: Physicochemical and Identification Metrics

| Parameter | Value |

| Chemical Name | Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate |

| CAS Registry Number | 94609-23-1 |

| Molecular Formula | C₆H₆F₃NO₄ |

| Molecular Weight | 213.11 g/mol |

| Key Functional Groups | Trifluoromethyl (-CF₃), Hydroxyimino (=N-OH), Ester (-COOEt), Ketone (-C=O) |

Table 2: Exact Molecular Weight Derivation (C₆H₆F₃NO₄)

| Element | Atomic Mass ( g/mol ) | Atom Count | Mass Contribution ( g/mol ) | Mass Fraction (%) |

| Carbon (C) | 12.011 | 6 | 72.066 | 33.82% |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 2.84% |

| Fluorine (F) | 18.998 | 3 | 56.994 | 26.74% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.57% |

| Oxygen (O) | 15.999 | 4 | 63.996 | 30.03% |

| Total | 20 | 213.111 | 100.00% |

Section 2: Mechanistic Synthesis and Causality

The standard industrial synthesis of this compound relies on the electrophilic nitrosation of ethyl 4,4,4-trifluoro-3-oxobutanoate. As detailed in2[2], sodium nitrite in the presence of glacial acetic acid is the preferred reagent system.

Figure 1: Mechanistic synthesis pathway of Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate.

Protocol 1: Nitrosation Workflow (Self-Validating)

-

Objective: Synthesize the hydroxyimino derivative with high regioselectivity at the C2 position.

-

Causality & Design: Glacial acetic acid serves a dual purpose: it acts as a homogenizing solvent for the organic substrate and provides the necessary proton source to convert the nitrite ion into the highly active nitrosyl cation (or nitrosyl acetate) electrophile in situ[2].

Step-by-Step Procedure:

-

Reactor Preparation: Equip a 1 L jacketed glass reactor with a mechanical stirrer, internal thermocouple, and an addition funnel. Purge the system with nitrogen to prevent oxidative side reactions.

-

Substrate Dissolution: Charge the reactor with 100 g (0.54 mol) of ethyl 4,4,4-trifluoro-3-oxobutanoate and 300 mL of glacial acetic acid. Stir at 250 rpm until fully homogenized.

-

Thermal Regulation: Chill the reactor jacket to bring the internal temperature to 0–5 °C. Causality: Nitrosation is highly exothermic; maintaining a low temperature prevents the thermal degradation of the unstable nitrosyl intermediate and suppresses the formation of over-oxidized by-products.

-

Electrophile Generation & Addition: Dissolve 41.4 g (0.60 mol, 1.1 eq) of sodium nitrite (NaNO₂) in 100 mL of deionized water. Add this aqueous solution dropwise via the addition funnel over 2 hours, strictly maintaining the internal temperature below 10 °C.

-

Maturation & Self-Validation: Remove the cooling and allow the reaction to warm to 20 °C. Stir for 4 hours. Validation Checkpoint: Sample 0.5 mL of the mixture, quench in water, extract with ethyl acetate, and analyze via HPLC (UV at 254 nm). Proceed only when the starting material peak area is <1%.

-

Quenching & Isolation: Pour the reaction mixture into 1 L of crushed ice/water to precipitate the product. Extract the aqueous phase with ethyl acetate (3 x 300 mL).

-

Purification: Wash the combined organic layers with saturated NaHCO₃ until the pH of the aqueous wash is >7 (neutralizing residual acetic acid), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure crystalline solid (MW: 213.11 g/mol )[3].

Section 3: Downstream Applications in Agrochemical Development

The primary industrial utility of ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate is its role as a dielectrophilic precursor. When reacted with a dinucleophile like ethylenediamine, it undergoes a complex condensation and cyclization sequence to form 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters[2]. This pyrazine core is the foundational pharmacophore for the broad-spectrum fungicide Pyraziflumid (CAS 942515-63-1) [4].

Figure 2: Downstream application workflow for the synthesis of pyrazine-based agrochemicals.

Protocol 2: Cyclization to 3-(Trifluoromethyl)pyrazine-2-carboxylate

-

Objective: Construct the fluorinated pyrazine ring system.

-

Causality & Design: The application of heat drives the double dehydration necessary for ring closure. The initial intermediate is a dihydropyrazine, which must be oxidized to achieve the stable, fully aromatic pyrazine core[2].

Step-by-Step Procedure:

-

Reagent Mixing: In a 500 mL round-bottom flask, dissolve 50 g (0.23 mol) of ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate in 200 mL of absolute ethanol.

-

Amine Addition: Cool the solution to 0 °C. Slowly add 14.1 g (0.23 mol) of ethylenediamine dropwise. Causality: The initial nucleophilic attack is highly exothermic; controlled addition strictly prevents oligomerization of the amine.

-

Cyclization: Attach a reflux condenser and heat the mixture to 78 °C for 8 hours.

-

Validation Checkpoint: Monitor the disappearance of the hydroxyimino intermediate via LC-MS.

-

Aromatization: Introduce a mild stream of air (oxygen acts as an oxidant) through the heated mixture for an additional 2 hours to ensure full aromatization of the dihydropyrazine intermediate to the pyrazine derivative.

-

Isolation: Evaporate the ethanol under vacuum. Partition the crude residue between water and dichloromethane. Separate the organic layer, dry over MgSO₄, and concentrate to isolate the target pyrazine ester.

Section 4: Analytical Validation Framework

To ensure the structural integrity of the synthesized Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate, the following self-validating analytical suite must be employed:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Utilizing Electrospray Ionization (ESI) in negative mode, the target mass-to-charge ratio (m/z) should manifest at 212.1 [M-H]⁻ , perfectly corroborating the exact molecular weight of 213.11 g/mol [3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR (400 MHz, CDCl₃): A sharp singlet at approximately -70 ppm is diagnostic for the -CF₃ group adjacent to the carbonyl[1].

-

¹H NMR (400 MHz, CDCl₃): The presence of the oxime proton (-OH) will appear as a broad singlet downfield (>10 ppm). The ethyl ester is confirmed by a characteristic quartet (approx. 4.3 ppm, 2H) and a triplet (approx. 1.3 ppm, 3H).

-

References

- Molbase Chemical Database - 4,4,4-trifluoro-3-oxobutanoic acid ethyl ester (CAS 94609-23-1) Molecular Weight and Synonyms.

- Google Patents (KR20190022894A / US 5374615 A1) - Preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid ester.

- Chemenu - Fluorinated Compounds in Medicinal Chemistry: Ethyl (2E)-4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate.

- Google Patents (KR20190022894A) - Pyraziflumid (CAS 942515-63-1) Downstream Application Synthesis.

Sources

- 1. cas 94609-23-1|| where to buy Ethyl (2E)-4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate [english.chemenu.com]

- 2. KR20190022894A - Preparation of 3- (trifluoromethyl) pyrazine-2-carboxylic acid ester - Google Patents [patents.google.com]

- 3. molbase.com [molbase.com]

- 4. KR20190022894A - Preparation of 3- (trifluoromethyl) pyrazine-2-carboxylic acid ester - Google Patents [patents.google.com]

The Strategic Synthesis and Application of Trifluoromethylated β-Ketoesters: A Technical Guide for Drug Development

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) group into organic scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development. The –CF₃ moiety profoundly alters a molecule's physicochemical profile—enhancing lipophilicity, increasing metabolic stability against cytochrome P450 oxidation, and modulating the pKa of adjacent functional groups.

Among fluorinated building blocks, trifluoromethylated β-ketoesters (such as ethyl 4,4,4-trifluoroacetoacetate, ETFAA) occupy a privileged position. They serve as versatile ambident electrophiles and nucleophiles, enabling the construction of enantiopure α-CF₃-β-amino acids, complex heterocycles, and chiral alcohols. This whitepaper provides an in-depth mechanistic analysis, validated protocols, and quantitative data for the asymmetric synthesis and downstream functionalization of trifluoromethylated β-ketoesters.

Structural & Electronic Profile: The Causality of Reactivity

Unlike standard aliphatic β-ketoesters, trifluoromethylated variants exhibit unique reactivity driven by the intense electron-withdrawing nature of the –CF₃ group:

-

Enhanced Enolization: The –CF₃ group increases the acidity of the active methylene protons, shifting the keto-enol tautomeric equilibrium heavily toward the enol form in non-polar solvents. This makes the methylene hydrogens significantly easier to abstract with mild bases[1].

-

Electrophilic Activation: The carbonyl carbon adjacent to the –CF₃ group is highly electron-deficient, making it exceptionally susceptible to nucleophilic attack (e.g., by amines or hydrazines to form pyrazoles and pyrimidines)[2].

-

Steric Shielding: The –CF₃ group is roughly the size of an isopropyl group, imposing significant steric demands that can be exploited in asymmetric catalysis to achieve high enantiomeric excesses (ee%).

Core Synthetic Workflows & Validated Protocols

As a Senior Application Scientist, it is critical to not only follow a protocol but to understand the causality behind the reaction parameters. Below are two self-validating workflows for generating and utilizing chiral trifluoromethylated β-ketoesters.

Workflow A: Enantioselective Cu-Catalyzed Electrophilic Trifluoromethylation

The direct asymmetric electrophilic trifluoromethylation of standard β-ketoesters is a direct route to α-CF₃-β-ketoesters with a chiral quaternary center. This is achieved using a Copper(I) catalyst, a chiral ligand (such as a Boxmi ligand), and an electrophilic CF₃ source like Togni's Reagent[3].

Protocol: Synthesis of Enantioenriched α-CF₃-β-Ketoesters

-

Preparation of the Catalyst Complex: In an argon-filled glovebox, dissolve Cu(MeCN)₄PF₆ (5.0 mol%) and a chiral Boxmi ligand (5.5 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature.

-

Causality: The slight excess of ligand ensures all Cu(I) is complexed, preventing background racemic trifluoromethylation by unliganded copper.

-

-

Substrate Addition: Add the cyclic β-ketoester (1.0 equiv) to the catalyst solution and cool the mixture to 0 °C.

-

Causality: Lowering the temperature to 0 °C drastically suppresses the non-catalyzed background reaction, which is the primary cause of erosion in enantiomeric excess (ee%).

-

-

Trifluoromethylation: Add Togni's Reagent (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv) dropwise. Stir for 12 hours at 0 °C.

-

Causality: Togni's reagent undergoes oxidative addition with the Cu(I)-enolate complex, forming a transient Cu(III)-CF₃ species that undergoes rapid reductive elimination to forge the C-CF₃ bond.

-

-

Quench and Purification: Quench with saturated aqueous NH₄Cl, extract with DCM, and purify via flash chromatography.

Diagram 1: Mechanistic cycle for the Cu-catalyzed enantioselective electrophilic trifluoromethylation.

Workflow B: Asymmetric Hydrogenation of ETFAA

For the synthesis of chiral α-CF₃-β-hydroxy esters (crucial for pharmaceutical intermediates), the asymmetric hydrogenation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is employed. This is typically achieved using heterogeneous Platinum catalysts modified with chiral alkaloids (e.g., cinchonidine) or homogeneous Ruthenium-BINAP complexes[4][5].

Protocol: Ru-Catalyzed Asymmetric Hydrogenation

-

Catalyst Loading: Under an inert atmosphere, load RuCl₂ₙ (0.1 mol%) into a high-pressure hydrogenation autoclave.

-

Substrate Preparation: Dissolve ETFAA (1.0 equiv) in degassed, anhydrous methanol. Add a catalytic amount of dilute HCl (to prevent enolization).

-

Causality: ETFAA highly favors the enol form. The addition of trace acid shifts the equilibrium toward the reactive keto form, which is required for the Ru-catalyzed asymmetric hydride transfer.

-

-

Hydrogenation: Pressurize the autoclave with H₂ gas to 50 bar. Heat the reaction to 60 °C and stir vigorously for 24 hours.

-

Causality: High pressure ensures that the insertion of the ketone into the Ru-H bond is the rate-determining step, minimizing the reversibility that leads to racemization.

-

-

Workup: Vent the reactor carefully, filter the solution through a short pad of silica to remove the metal catalyst, and concentrate under reduced pressure.

Emerging Methodologies: Photoredox Organocatalysis

Recent advancements have bypassed heavy metals entirely, utilizing visible-light-driven photoredox organocatalysis. By associating chiral enolates with perfluoroalkyl iodides, an Electron Donor-Acceptor (EDA) complex is formed in situ. Upon irradiation with visible light, a single-electron transfer (SET) occurs, generating a perfluoroalkyl radical that stereoselectively couples with the enolate[6]. Furthermore, cost-effective electrophilic reagents like YlideFluor have been developed on a kilogram scale, drastically reducing the cost of these transformations[7].

Diagram 2: Visible-light-driven photoredox organocatalytic perfluoroalkylation via an EDA complex.

Quantitative Data Presentation

The following table summarizes the performance metrics of various catalytic systems used in the functionalization of trifluoromethylated β-ketoesters.

| Reaction Type | Catalyst System | Reagent / Substrate | Yield (%) | Enantiomeric Excess (ee%) | Ref. |

| Electrophilic Trifluoromethylation | Cu(MeCN)₄PF₆ / Boxmi | Cyclic β-ketoester + Togni's Reagent | 85 - 95% | Up to 99% | [3] |

| Asymmetric Hydrogenation | RuCl₂[(R)-BINAP] | ETFAA + H₂ (50 bar) | >95% | 93 - 97% | [8] |

| Photoredox Perfluoroalkylation | Chiral Phase-Transfer Cat. | β-ketoester + CF₃I + Visible Light | 78 - 88% | 85 - 92% | [6] |

| Diazo-carbenoid Addition | Cp*Rh(III) | Dimethyl 2-diazomalonate + CF₃-thioether | ~32 - 70% | N/A (Yield dependent) | [9] |

Applications in Medicinal Chemistry

The synthetic utility of trifluoromethylated β-ketoesters extends far beyond simple chiral building blocks. They are the primary precursors for complex, CF₃-containing heterocycles[2]:

-

Pyrazoles: Condensation of ETFAA with hydrazines yields 3-trifluoromethylpyrazoles, a core pharmacophore found in blockbuster drugs like Celecoxib (Celebrex).

-

Azetidines & Homoserines: ETFAA is used to synthesize enantiopure (2R)-2-trifluoromethyl-2-carboxyazetidine and trifluoromethylhomoserines via chiral oxazolidine intermediates.

-

Pyrans & Piperidines: Reactions of ETFAA with arylidenemalononitriles under mild basic conditions yield highly substituted 2-trifluoromethyl-pyrans and piperidines, which are heavily screened in antiviral and anticancer assays[2][10].

References

-

Benzoic Acid China. Understanding the Role of Ethyl 4,4,4-Trifluoroacetoacetate.[Link]

-

Journal of the American Chemical Society. Highly Enantioselective Copper-Catalyzed Electrophilic Trifluoromethylation of β-Ketoesters.[Link]

-

Organic Process Research & Development. Kilogram-Scale Preparation of the Easily Available, Low-Cost Electrophilic Trifluomethylating Reagent YlideFluor.[Link]

-

ResearchGate. Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.[Link]

-

ResearchGate. Synthesis of Acyclic Quaternary α-CF3-β-Oxo Carbonyls via Nucleophilic Substitution Induced by Single-Electron Transfer.[Link]

-

Chemical Reviews. Unexpected Inversions in Asymmetric Reactions: Reactions with Chiral Metal Complexes, Chiral Organocatalysts, and Heterogeneous Chiral Catalysts.[Link]

-

RSC Publishing. Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters.[Link]

-

The Journal of Organic Chemistry. Synthesis of Indole-Substituted Trifluoromethyl Sulfonium Ylides by CpRh(III)-Catalyzed Diazo-carbenoid Addition to Trifluoromethylthioether.* [Link]

Sources

- 1. Ethyl 4,4,4-Trifluoroacetoacetate Supplier & Manufacturer | Factory Price [benzoic-acid-china.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05087D [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ethyl 4,4,4-trifluoroacetoacetate (372-31-6) at Nordmann - nordmann.global [nordmann.global]

Application Note: Advanced Utility of Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate in Fluorinated Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and troubleshooting for the synthesis of trifluoromethylated N-heterocycles.

Introduction and Strategic Importance

The incorporation of the trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery and agrochemical development. The –CF₃ moiety predictably enhances metabolic stability, increases lipophilicity, and modulates the pKa of adjacent functional groups.

Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate (CAS: 94609-23-1) has emerged as a highly versatile, albeit chemically demanding, building block for synthesizing fluorinated pyrazines [1], pyrazoles, and isoxazoles. Most notably, it is the critical precursor for Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate , an essential intermediate for novel biorelevant fungicides (e.g., (N-Biphenylyl)pyrazine carboxamides) and active pharmaceutical ingredients (APIs) [2].

This application note details the mechanistic causality behind the reagent's unique reactivity and provides field-proven, self-validating protocols to overcome its inherent synthetic challenges.

Mechanistic Insights: Overcoming the CF₃-Oxime Reactivity Trap

As a Senior Application Scientist, it is crucial to understand why standard cyclocondensation protocols fail with this specific substrate. The chemical architecture of ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate presents two distinct challenges:

-

Extreme Acidity & Salt Formation: The oxime (hydroxyimino) proton is rendered exceptionally acidic by the synergistic electron-withdrawing effects of the adjacent –CF₃ and ester groups. Consequently, direct treatment with primary aliphatic amines (such as ethylenediamine) results in the immediate formation of stable, unreactive oxime salts rather than the desired nucleophilic attack [1].

-

Vulnerability to Detrifluoroacetylation: The –CF₃ group makes the adjacent carbonyl carbon highly electrophilic. Under basic conditions, the molecule is highly susceptible to C–C bond cleavage (detrifluoroacetylation), destroying the fluorinated scaffold before cyclization can occur.

The Zaragoza–Gantenbein Solution

To bypass these thermodynamic traps, a specialized reagent system is required. The addition of an excess of carboxylic acid (specifically benzoic acid) in a pyridine solvent system serves to protonate the ethylenediamine, effectively preventing premature oxime salt formation. Simultaneously, trialkyl phosphites are introduced to mediate the cyclocondensation, facilitating ring closure without triggering detrifluoroacetylation [1].

Caption: Mechanistic rationale for utilizing phosphite and carboxylic acid to prevent side reactions.

Quantitative Optimization Data

The choice of carboxylic acid additive is not arbitrary; it directly dictates the survival of the –CF₃ group. The table below summarizes the causality between the acid additive and the final yield of the aromatized pyrazine derivative.

| Acid Additive | Solvent System | Phosphite Reagent | Yield of Pyrazine (%) | Mechanistic Observation |

| None | Pyridine | None | 0% | Complete amine-oxime salt formation; no condensation occurs. |

| Acetic Acid | Pyridine | Triethyl phosphite | 30–40% | Suboptimal pKa balance; moderate detrifluoroacetylation observed. |

| Benzoic Acid | Pyridine or Picoline | Triethyl phosphite | >80% | Optimal protonation of ethylenediamine; completely suppresses cleavage. |

Experimental Workflows and Protocols

The following protocols represent a self-validating, two-stage system: the in situ generation of the oxime, followed by immediate cyclocondensation and aromatization.

Caption: Synthetic workflow from ethyl 4,4,4-trifluoro-3-oxobutanoate to the pyrazine target.

Protocol A: Synthesis of Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate

Note: This nitrosation relies on the active methylene group of the starting ketoester [3].

-

Preparation: Charge a reaction vessel with ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) and glacial acetic acid (solvent). Cool the mixture to 0–5 °C using an ice bath.

-

Nitrosation: Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C to prevent the uncontrolled release of NOₓ gases.

-

Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature for 2–4 hours until complete consumption of the starting material is confirmed by TLC or LC-MS.

-

Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Expert Insight (Self-Validation): The resulting product is typically a viscous oil. ¹H NMR analysis will reveal an equimolar mixture of a hydrated and a non-hydrated oxime. Do not attempt to force dehydration (e.g., via extreme heating or harsh desiccants), as this mixture is fully competent and highly reactive for the subsequent cyclization step [1].

Protocol B: Cyclocondensation to Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate

Caution: Bromine (Br₂) is highly toxic and corrosive. Perform the aromatization step strictly inside a fume hood.

-

System Setup: Dissolve the oxime mixture from Protocol A (1.0 eq) in anhydrous pyridine.

-

Acidification: Add benzoic acid (3.0 eq) to the solution and stir for 10 minutes to ensure complete dissolution.

-

Phosphite Addition: Introduce triethyl phosphite (1.2 eq) to the reaction mixture.

-

Amine Condensation: Slowly add ethylenediamine (1.1 eq) dropwise. The presence of benzoic acid will immediately protonate the amine, preventing the precipitation of the oxime salt. Stir the mixture at 60 °C for 4 hours to form the dihydropyrazine intermediate.

-

Aromatization: Cool the reaction mixture to 0 °C. Slowly add bromine (Br₂, 1.05 eq) dropwise to oxidize the dihydropyrazine intermediate into the fully aromatic pyrazine ring.

-

Quench & Purification: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine. Extract with dichloromethane (DCM), wash with 1M HCl to remove pyridine, dry over MgSO₄, and purify via silica gel chromatography to yield the final pyrazine carboxylate.

Conclusion

Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate is an indispensable reagent for accessing fluorinated heterocycles, provided its unique acid-base chemistry is respected. By utilizing a buffered system of benzoic acid and trialkyl phosphites, synthetic chemists can completely bypass the pitfalls of salt formation and detrifluoroacetylation, unlocking high-yielding pathways to critical pharmaceutical intermediates.

References

-

Zaragoza, F., & Gantenbein, D. (2017). Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. Organic Process Research & Development, ACS Publications. Available at:[Link]

- E. R. Squibb & Sons, Inc. (1994). Indole- and benzimidazole-substituted imidazole and benzimidazole derivatives (US Patent No. 5,374,615). U.S. Patent and Trademark Office.

Application Note & Protocols: Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate as a Strategic Building Block in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, bioavailability, and target binding affinity.[1] Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate has emerged as a highly valuable and versatile C4 building block for this purpose. Its unique trifunctional architecture—comprising a trifluoroacetyl group, an oxime, and an ethyl ester—provides a powerful platform for the regioselective synthesis of diverse trifluoromethyl-substituted heterocycles. This guide provides an in-depth exploration of its synthesis, reactivity, and application, complete with detailed, field-tested protocols for the construction of medicinally relevant pyrazole and isoxazole scaffolds.

Introduction: The Strategic Advantage of a Trifunctional Synthon

Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate, hereafter referred to as TFHB , is a specialized reagent designed for the efficient introduction of a CF₃-group into complex molecular architectures. The trifluoromethyl group is a bioisostere for several functional groups and its strong electron-withdrawing nature can profoundly modulate the physicochemical properties of a parent molecule.[1]

The power of TFHB lies in the differential reactivity of its functional groups, which can be selectively addressed to construct key five-membered heterocyclic rings that are privileged structures in numerous therapeutic agents.[2][3] The trifluoroacetyl moiety acts as a potent electrophilic site, while the vicinal oxime and ester groups serve as reactive handles for cyclization reactions.

Physicochemical Properties of TFHB

| Property | Value | Reference |

| CAS Number | 94609-23-1 | [4][5] |

| Molecular Formula | C₆H₆F₃NO₄ | [4][5] |

| Molecular Weight | 213.11 g/mol | [4][5] |

| Appearance | Typically an off-white to yellow solid | |

| IUPAC Name | ethyl (2E)-4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate | [4] |

Synthesis of the Building Block: Protocol and Rationale

The most direct and efficient synthesis of TFHB involves the nitrosation of the α-carbon of ethyl 4,4,4-trifluoro-3-oxobutanoate (ethyl trifluoroacetoacetate). The electron-withdrawing trifluoromethyl group significantly acidifies the α-protons, facilitating enolate formation under mild conditions, which then readily reacts with a nitrosating agent.

Protocol 1: Synthesis of Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate (TFHB)

This protocol is adapted from established procedures for α-nitrosation of β-ketoesters.[6]

Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)

-

Sodium nitrite (NaNO₂) (1.3 eq)

-

Glacial Acetic Acid

-

Deionized Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in glacial acetic acid (approx. 1.2 mL per gram of ketoester).

-

In a separate beaker, prepare a solution of sodium nitrite (1.3 eq) in deionized water (approx. 1.6 mL per gram of NaNO₂).

-

Slowly add the aqueous sodium nitrite solution dropwise to the stirred ketoester solution at 0 °C. The rate of addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH of the mixture is ~7-8.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The product can often be used crude in the next step. If necessary, purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Causality: The use of acetic acid serves as both a solvent and a catalyst, protonating the nitrite to form nitrous acid in situ, the active nitrosating agent. The 0 °C condition is critical to prevent the decomposition of nitrous acid and to control the exothermicity of the reaction.

Caption: Synthesis of TFHB via nitrosation.

Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis

A flagship application of TFHB is in the synthesis of 3-trifluoromethyl-pyrazoles, a scaffold of immense interest in drug discovery.[3] The reaction proceeds via the Knorr pyrazole synthesis, a condensation reaction between a β-dicarbonyl compound (or its equivalent) and a hydrazine derivative.

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl carbons of TFHB . The trifluoroacetyl carbonyl is significantly more electrophilic due to the intense electron-withdrawing effect of the CF₃ group, making it the preferential site of initial attack. This regioselectivity is a key advantage of using this building block. Subsequent intramolecular condensation and dehydration yield the stable aromatic pyrazole ring.

Sources

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. ajrconline.org [ajrconline.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate | C6H6F3NO4 | CID 135528440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE synthesis - chemicalbook [chemicalbook.com]

Application Note: Catalytic Transformations of Ethyl 4,4,4-Trifluoro-2-(hydroxyimino)-3-oxobutanoate Derivatives in Heterocyclic Synthesis

Introduction & Strategic Context

The incorporation of the trifluoromethyl ( CF3 ) group into heterocyclic scaffolds is a cornerstone of modern drug development. The CF3 moiety drastically improves metabolic stability, lipophilicity, and binding affinity in pharmaceutical and agrochemical targets[1]. Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate (ETFHO) has emerged as a highly versatile, safe, and scalable intermediate for synthesizing CF3 -substituted pyrazines and pyrroles[2].

Historically, the introduction of nitrogen into CF3 -dicarbonyls relied on hazardous reagents like sodium azide to form amino precursors[3]. The catalytic hydrogenation of ETFHO derivatives completely bypasses this explosive azide chemistry. By utilizing catalytic reduction, chemists can establish a self-validating, high-yield pathway to α -amino ketones, which are immediately trapped to form complex pharmacophores like the fungicide Pyraziflumid[2].

Mechanistic Causality in Catalytic Hydrogenation

The foundational catalytic application of ETFHO is its reduction to ethyl 2-amino-4,4,4-trifluoro-3-oxobutanoate. Understanding the causality behind the reaction conditions is critical for successful scale-up.

-

Catalyst Selection: Palladium on carbon (Pd/C) is strictly preferred over Raney Nickel. While both reduce oximes, nickel catalysts under a hydrogen atmosphere frequently trigger hydrodefluorination of the sensitive CF3 group. Pd/C ensures high chemoselectivity for N-O bond cleavage and subsequent imine reduction.

-

Acidic Modifiers: The reduction must be performed in the presence of a stoichiometric excess of hydrochloric acid (HCl). The free α -amino ketone is highly nucleophilic and will spontaneously undergo intermolecular condensation to form a 2,5-bis(trifluoromethyl)-3,6-diethoxycarbonyl-dihydropyrazine byproduct. HCl protonates the amine in situ, trapping it as a stable, unreactive hydrochloride salt.

Fig 1. Mechanism of Pd-catalyzed oxime hydrogenation to alpha-amino ketone.

Data Presentation: Optimization of Catalysis

The following table summarizes the causal relationship between reaction conditions and chemoselectivity during ETFHO reduction.

| Catalyst | Solvent | Additive | Conversion (%) | Chemoselectivity for Amine (%) | Primary Byproduct |

| 10% Pd/C | Ethanol | None | >99% | <20% | Dihydropyrazine (Self-condensation) |

| 10% Pd/C | Ethanol | 1.1 eq HCl | >99% | >95% | None (Optimal Conditions) |

| Raney Ni | Methanol | 1.1 eq HCl | 85% | 70% | Defluorinated amine derivatives |

| 5% Ru/C | Ethanol | 1.1 eq HCl | 60% | >90% | Unreacted Oxime (Low activity) |

Experimental Protocols

Protocol A: Catalytic Hydrogenation of ETFHO to α -Amino Ketone Hydrochloride

This protocol establishes a self-validating system: the cessation of hydrogen uptake precisely indicates the completion of the two-stage reduction (N-O cleavage and imine reduction).

-

Preparation : In a thick-walled glass hydrogenation vessel, dissolve ETFHO (10.0 g, 46.9 mmol) in absolute ethanol (100 mL).

-

Acidification : Slowly add concentrated aqueous HCl (37%, 4.3 mL, 51.6 mmol, 1.1 eq) to the solution while stirring.

-

Catalyst Addition : Purge the vessel with inert nitrogen gas for 5 minutes. Carefully add 10% Pd/C (0.5 g, 5 wt%). (Safety Note: Pd/C is pyrophoric; never add to a dry solvent in the presence of oxygen).

-

Hydrogenation : Evacuate the vessel and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at 25 °C. Vigorously stir for 4-6 hours.

-

Workup : Monitor hydrogen uptake. Once uptake ceases, purge the vessel with nitrogen. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (20 mL).

-

Isolation : Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to yield ethyl 2-amino-4,4,4-trifluoro-3-oxobutanoate hydrochloride as a hygroscopic white solid. Store under argon at -20 °C.

Protocol B: Knorr-Type Synthesis of CF3 -Pyrroles

The catalytically generated amine salt is utilized in a modified Knorr condensation[4]. In situ neutralization prevents premature self-condensation, directing the pathway entirely toward the pyrrole.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, suspend ethyl 2-amino-4,4,4-trifluoro-3-oxobutanoate hydrochloride (5.0 g, 21.2 mmol) and ethyl acetoacetate (2.76 g, 21.2 mmol) in glacial acetic acid (30 mL).

-

In Situ Liberation : Add anhydrous sodium acetate (1.74 g, 21.2 mmol) to the suspension. The sodium acetate acts as a buffer, liberating the free α -amino ketone which immediately attacks the β -dicarbonyl compound.

-

Cyclodehydration : Heat the mixture to 85 °C for 3 hours. The acidic environment catalyzes the dual dehydration steps required for pyrrole aromatization.

-

Purification : Cool the mixture to room temperature and pour into crushed ice (100 g). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO3 until neutral, dry over MgSO4 , and concentrate. Purify via silica gel chromatography to yield the CF3 -substituted pyrrole.

Synthesis of 3-(Trifluoromethyl)pyrazine-2-carboxylates

Beyond pyrroles, the most industrially significant application of ETFHO is the synthesis of pyrazine-2-carboxylates[2]. The oxime or its catalytically reduced amine derivative undergoes condensation with ethylenediamine. This forms a dihydropyrazine intermediate, which is subsequently subjected to catalytic dehydrogenation (using Ru/C or Pd/C under oxidative conditions) to yield the fully aromatized 3-(trifluoromethyl)pyrazine-2-carboxylate[5]. This catalytic cascade eliminates the need for highly toxic and explosive azide reagents, establishing a greener, inherently safer manufacturing route[3].

Fig 2. Catalytic workflow from ETFHO to trifluoromethylated pyrazines and pyrroles.

References

-

KR20190022894A - Preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid ester. Google Patents.3

-

WO2018041853A1 - Method for the preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters. Google Patents.2

-

WO/2018/041853 - METHOD FOR THE PREPARATION OF 3-(TRIFLUOROMETHYL)PYRAZINE-2-CARBOXYLIC ACID ESTERS. WIPO Patentscope. 5

-

9.13.5 1H-Pyrroles (Update 2013) . Thieme Connect. 4

-

Recent approaches in the organocatalytic synthesis of pyrroles . PMC - NIH. 1

Sources

- 1. Recent approaches in the organocatalytic synthesis of pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2018041853A1 - Method for the preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters - Google Patents [patents.google.com]

- 3. KR20190022894A - Preparation of 3- (trifluoromethyl) pyrazine-2-carboxylic acid ester - Google Patents [patents.google.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Application Note: Synthesis and Utility of Ethyl 4,4,4-Trifluoro-2-(hydroxyimino)-3-oxobutanoate in the Development of Novel Fluorinated Heterocycles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols

Executive Summary & Strategic Rationale

The incorporation of the trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery, dramatically improving a drug candidate's lipophilicity, metabolic stability, and target binding affinity. Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate has emerged as a highly versatile, electrophilic synthon for the divergent synthesis of trifluoromethylated pyrazines, pyrazoles, and pyrimidines.

Historically, condensing primary aliphatic amines with trifluoroacetoacetates required hazardous azide intermediates (e.g., sodium azide) and expensive palladium catalysts[1]. By introducing an oxime (hydroxyimino) group at the C2 position, chemists can safely bypass azide chemistry. The oxime provides the necessary nitrogen atom for subsequent cyclocondensation reactions, enabling a safer, highly scalable, and cost-effective route to complex fluorinated pharmacophores[1].

Mechanistic Insights: The pKa Challenge

As a Senior Application Scientist, it is critical to understand the physicochemical behavior of your intermediates to avoid catastrophic yield losses.

Unlike standard 3-ketoesters, 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoates are strongly acidic . The strong electron-withdrawing effect of the adjacent –CF₃ and ester groups significantly lowers the pKa of the oxime proton. When treated directly with primary aliphatic amines (such as ethylenediamine), the oxime rapidly deprotonates to form an unreactive salt rather than undergoing the desired nucleophilic attack at the carbonyl centers[1].

The Solution: Successful cyclocondensation requires highly optimized buffering. By utilizing an excess of a carboxylic acid (such as benzoic acid or acetic acid) in a weakly basic solvent (like picoline or pyridine), the amine is kept in equilibrium, preventing the irreversible precipitation of the oxime salt and driving the cyclization forward[1].

Divergent Synthetic Workflow

The following diagram illustrates the synthetic divergence of the hydroxyimino intermediate into three distinct, biologically active heterocyclic classes: pyrazines (neuroprotectants), pyrazoles (TRPC3 antagonists), and pyrimidines (anticancer agents)[1][2][3].

Workflow for synthesizing fluorinated heterocycles via the hydroxyimino intermediate.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the action and an In-Process Control (IPC) to verify success before proceeding.

Protocol A: Safe Synthesis of Ethyl 4,4,4-Trifluoro-2-(hydroxyimino)-3-oxobutanoate

Reference Standard:[1]

Reagents:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv)

-

Sodium nitrite (NaNO₂, 1.3 equiv)

-

Glacial acetic acid (10 equiv)

-

Water & Ethyl Acetate

Step-by-Step Procedure:

-

Preparation: Dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate in glacial acetic acid.

-

Causality: Acetic acid serves a dual purpose as the solvent and the acid catalyst required to generate the active nitrosating agent, nitrous acid (HONO), in situ from sodium nitrite.

-

-

Cooling: Chill the solution to strictly 10–15 °C using an ice-water bath.

-

Causality: Nitrous acid is thermally unstable. Exceeding 15 °C causes it to decompose into toxic NOₓ gases, drastically reducing the yield and creating a pressurized safety hazard.

-

-

Addition: Dissolve NaNO₂ in a minimal amount of water and add dropwise to the reaction mixture over 10–15 minutes.

-

IPC 1 (Visual): The solution will turn a characteristic pale blue/green, indicating the presence of active nitroso species.

-

-

Maturation: Remove the cooling bath and stir at room temperature for 1.5 hours.

-

IPC 2 (Analytical): Pull a 50 µL aliquot, quench in CDCl₃, and run a rapid ¹H NMR. The reaction is complete when the singlet corresponding to the active methylene protons of the starting material (~3.7 ppm) completely disappears.

-

-

Quenching & Extraction: Dilute with ethyl acetate, cool to 0 °C, and slowly add a cold aqueous solution of NaOH (8 equiv) to neutralize the acetic acid. Separate the phases, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

-

Self-Validation Check: The product is obtained as a dense oil that slowly solidifies. Because it can trap solvent, calculate the exact purity using ¹H NMR with an internal standard (e.g., triisobutyl phosphate) before using it in downstream steps[1].

-

Protocol B: Cyclocondensation to Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate

Bypassing azide chemistry for safe scale-up.[1]

Step-by-Step Procedure:

-

Buffer Preparation: In a separate flask, prepare a buffer mixture of benzoic acid (3.3 equiv), 3-picoline (19 equiv), and ethylenediamine (1.3 equiv).

-

Causality: As established in Section 2, the highly acidic oxime will simply form an unreactive salt with ethylenediamine. The benzoic acid/picoline buffer prevents this by modulating the basicity of the environment, allowing nucleophilic attack to proceed.

-

-

Condensation: Add the oxime intermediate (from Protocol A) to the buffer mixture at room temperature. Stir for 12 hours.

-

IPC 1 (LC-MS): Monitor the formation of the dihydropyrazine intermediate. The mass should correspond to [M+H]⁺ of the unaromatized cyclized product.

-

-

Aromatization: Treat the intermediate with a mild oxidant (e.g., controlled bromine addition or aeration with a catalyst) to drive the aromatization of the pyrazine ring.

-

Causality: The initial cyclocondensation yields a partially saturated ring. Oxidation is thermodynamically driven by the gain of aromaticity.

-

Quantitative Data Summaries

To aid in route selection, the following tables summarize the operational metrics of utilizing the hydroxyimino route versus traditional methodologies.

Table 1: Comparison of Synthetic Routes to 3-(Trifluoromethyl)pyrazine-2-carboxylates [1]

| Route Methodology | Key Reagents Required | Safety Profile | Scalability | Overall Yield |

| Traditional Azide Route | NaN₃, Pd/C, H₂ gas | High Risk (Explosive intermediates) | Poor (Requires specialized blast-proof reactors) | ~60 - 70% |

| Hydroxyimino Route | NaNO₂, Ethylenediamine | Low Risk (Stable intermediates) | Excellent (Standard multipurpose plants) | >80% |

Table 2: Reaction Optimization for the Nitrosation Step [1]

| Solvent System | Nitrosating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Acetic Acid | NaNO₂ (aq) | 10 - 15 | 1.5 | 82 | >91 |

| Neat | Butyl Nitrite | 0 to 25 | 24.0 | 85 | >90 |

Note: While butyl nitrite offers slightly higher yields, aqueous NaNO₂ in acetic acid is vastly preferred for industrial scale-up due to the lower cost and faster reaction kinetics.

References

-

Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate Organic Process Research & Development (ACS Publications) URL:[Link]

-

Discovery of a potent and selective TRPC3 antagonist with neuroprotective effects PubMed Central (National Institutes of Health) URL:[Link]

-

Multicomponent reactions of ethyl trifluoroacetoacetate with carbonyl and nucleophilic reagents as a promising tool for organic synthesis ResearchGate URL: [Link]

Sources

derivatization of Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate for biological screening

Application Note: Derivatization of Ethyl 4,4,4-Trifluoro-2-(hydroxyimino)-3-oxobutanoate for Biological Screening

Executive Summary & Scientific Context

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity through bioisosteric replacement. Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate (CAS: 94609-23-1) serves as a uniquely functionalized, densely packed fluorinated building block. Featuring a trifluoromethyl ketone, an ester, and an oxime moiety, this 1,3-dicarbonyl equivalent is perfectly primed for the divergent synthesis of nitrogen-containing heterocycles and unnatural amino acids used to populate high-throughput biological screening libraries.

Mechanistic Rationale: The Role of the Oxime Group

Standard 1,3-dicarbonyls often require harsh conditions or hazardous reagents (such as sodium azide) to introduce nitrogen atoms during heterocycle synthesis. The pre-installation of the oxime group at the C2 position of ethyl 4,4,4-trifluoro-3-oxobutanoate fundamentally alters its reactivity profile, providing distinct synthetic advantages:

-

Regiocontrol in Pyrazine Synthesis: The oxime nitrogen is directly incorporated into the pyrazine core. When reacted with ethylenediamine, the oxime provides the exact oxidation state required to form the pyrazine ring following a safe dehydrogenation step, entirely bypassing the need for explosive azide intermediates[1].

-

Electrophilic Activation for Pyrazoles: The electron-withdrawing nature of the oxime, coupled with the highly electronegative -CF3 group, makes the adjacent carbonyl highly susceptible to nucleophilic attack by hydrazines. This facilitates rapid, regioselective cyclocondensation to yield trifluoromethylated pyrazoles, which are highly sought after in the development of COX inhibitors and agrochemicals[2][3].

Derivatization Workflow

Caption: Derivatization pathways of the fluorinated oxime for biological screening libraries.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate

This protocol describes the safe, azide-free construction of the pyrazine core, critical for developing kinase and GPCR ligands[1].

-

Step 1: Condensation. Dissolve Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate (1.0 eq) in anhydrous ethanol. Cool the solution to 0–5 °C using an ice bath.

-

Causality: Maintaining a strictly low temperature is critical to prevent the competitive transamidation of the ethyl ester by ethylenediamine, ensuring the ester remains intact for downstream medicinal chemistry functionalization.

-

-

Step 2: Amine Addition. Dropwise add ethylenediamine (1.1 eq) over 30 minutes. Stir for 2 hours at room temperature.

-

Validation Check: TLC (Hexane:EtOAc 7:3) should show complete consumption of the starting material and the appearance of a highly polar, UV-active intermediate (dihydropyrazine).

-

-

Step 3: Oxidative Aromatization. Add a mild oxidant (e.g., DDQ, 1.0 eq) to the mixture and stir at 60 °C for 4 hours.

-

Causality: The intermediate dihydropyrazine must be oxidized to achieve the stable, fully aromatic pyrazine core. DDQ provides a clean, self-indicating reaction (a distinct color change from deep red to pale yellow occurs as the quinone is reduced).

-

-

Step 4: Workup. Concentrate under reduced pressure, partition between EtOAc and saturated NaHCO3, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylate Derivatives

This pathway generates highly lipophilic pyrazole cores utilized in anti-inflammatory and insecticidal screening[2][3].

-

Step 1: Hydrazine Condensation. Dissolve the oxime precursor (1.0 eq) in glacial acetic acid. Add the substituted aryl hydrazine (1.05 eq) at room temperature.

-

Causality: Acetic acid acts as both the solvent and an acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity and thereby accelerating the initial nucleophilic attack by the hydrazine nitrogen.

-

-

Step 2: Cyclization. Heat the reaction mixture to 80 °C for 6 hours.

-

Causality: Elevated temperatures are required to drive the intramolecular cyclization and the subsequent elimination of water/hydroxylamine, thermodynamically favoring the highly stable aromatic pyrazole system.

-

-

Step 3: Workup & Validation. Cool to room temperature, pour into crushed ice, and collect the precipitate by vacuum filtration.

-

Validation Check: LC-MS must confirm the target mass. The presence of the intact -CF3 group will result in a characteristic quartet in the 13C NMR spectrum (~120 ppm, J = 270 Hz) and a sharp singlet in the 19F NMR spectrum (approx. -62 ppm).

-

Quantitative Data: Impact on Biological Screening Profiles

The derivatization of this specific building block yields compounds with distinct physicochemical properties tailored for specific screening applications.

| Derivative Class | Primary Biological Target Class | LogP Shift (vs. Non-Fluorinated) | Key Screening Advantage |

| Trifluoromethyl Pyrazines | Kinases, GPCRs | +0.8 to +1.2 | Enhanced metabolic stability; prevents oxidative degradation of the pyrazine ring by cytochrome P450s. |

| Trifluoromethyl Pyrazoles | COX Enzymes, Ion Channels | +0.6 to +1.0 | Increased lipophilicity improves cell membrane permeability; acts as a bioisostere to tert-butyl groups. |

| Fluorinated Amino Acids | Proteases, Peptidomimetics | +0.5 to +0.9 | Imparts extreme resistance to proteolytic cleavage; highly valuable in peptide drug discovery. |

References

-

Title: KR20190022894A - Preparation of 3- (trifluoromethyl) pyrazine-2-carboxylic acid ester | Source: Google Patents | URL: 1

-

Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | Source: PMC (NIH) | URL: 2

-

Title: Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives | Source: rhhz.net | URL: 3

Sources

Application Notes and Protocols for the Synthesis of Trifluoromethyl-Containing Pyridines

Introduction: The Strategic Value of the Trifluoromethyl-Pyridine Motif

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and agrochemical design. Among the various fluorinated moieties, the trifluoromethyl (CF3) group is particularly prized for its ability to profoundly modulate the physicochemical and biological properties of a parent scaffold.[1] When appended to the pyridine ring—a privileged heterocycle in countless pharmaceuticals—the CF3 group imparts a unique and powerful combination of effects. These include enhanced metabolic stability due to the strength of the C-F bond, increased lipophilicity which can improve membrane permeability, and altered electronic properties that can fine-tune binding affinity to biological targets.[1]

Consequently, the trifluoromethyl-pyridine (TFMP) framework is a key structural motif in numerous commercial products, from blockbuster pharmaceuticals to high-performance agrochemicals.[2][3] The growing demand for these compounds has spurred the development of diverse and innovative synthetic strategies. This guide provides an in-depth overview of the principal methods for synthesizing trifluoromethyl-containing pyridines, offering detailed protocols and expert insights to guide researchers in this critical area of synthetic chemistry.

Strategic Approaches to TFMP Synthesis

The synthesis of trifluoromethyl-pyridines can be broadly categorized into three main strategies, each with distinct advantages and applications. The choice of strategy often depends on the desired substitution pattern, the stage of the synthetic sequence, and the availability of starting materials.

Caption: The Halogen Exchange (Halex) workflow for TFMP synthesis.

Key Advantages:

-

Scalability: Well-suited for large-scale industrial production.

-

Cost-Effective: Utilizes inexpensive starting materials like picolines and chlorine.

Considerations:

-

Harsh Conditions: Often requires high temperatures and corrosive reagents like HF. [4]* Limited Scope: The substrate scope can be limited by the harsh reaction conditions, and it is not amenable to late-stage functionalization of complex molecules.

Strategy 3: Direct C-H Trifluoromethylation

The direct introduction of a CF3 group onto a pre-existing pyridine ring represents the most modern and arguably most flexible approach. These methods are particularly valuable for "late-stage functionalization," where the CF3 group is installed at the end of a synthetic sequence, allowing for rapid diversification of drug candidates without redesigning the entire synthesis. These reactions typically proceed via either radical or electrophilic pathways.

Radical Trifluoromethylation

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then adds to the electron-deficient pyridine ring.

Using Langlois' Reagent (CF3SO2Na): Sodium trifluoromethanesulfinate, known as Langlois' reagent, is an inexpensive, stable, and easy-to-handle solid that serves as an excellent source of •CF3 radicals upon oxidation. [5][6][7]The reaction is typically initiated with an oxidant like tert-butyl hydroperoxide (TBHP) or K2S2O8. [5][7]This method has been successfully applied to the trifluoromethylation of a wide range of heterocycles. [5]

Caption: Mechanism of radical trifluoromethylation using Langlois' reagent.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating •CF3 radicals under exceptionally mild conditions. [8][9]In this approach, a photocatalyst (e.g., Ru(bpy)3]2+ or an iridium complex) absorbs visible light and enters an excited state. [9][10]This excited catalyst can then reduce a CF3 source, such as triflyl chloride (CF3SO2Cl) or Togni's reagent, via a single-electron transfer (SET) process to generate the •CF3 radical. [10]The mild, room-temperature conditions make this method highly compatible with sensitive functional groups. [10]

Electrophilic Trifluoromethylation

This strategy employs reagents that deliver an "electrophilic" trifluoromethyl group (CF3+) to nucleophilic substrates. However, for electron-deficient rings like pyridine, direct electrophilic attack is challenging. Instead, these methods often rely on activating the pyridine ring or involve radical intermediates.

Togni's and Umemoto's Reagents: Hypervalent iodine compounds, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents, are the most prominent classes of electrophilic trifluoromethylating agents. [11][12][13][14][15]While they can react with strong nucleophiles, their application to pyridines often involves radical pathways or requires pre-activation of the pyridine ring. [12][13]For example, a recently developed method achieves selective C-3 trifluoromethylation by first activating the pyridine ring through hydrosilylation to form a more nucleophilic enamine intermediate, which is then trapped by an electrophilic CF3 source like Togni's reagent. [16][17][18][19]